ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with ethyl, cyclopentylpropanoyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions:
Acylation: The cyclopentylpropanoyl group is introduced via acylation, often using cyclopentylpropanoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (using nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopentylpropanoyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-phenylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Methyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the cyclopentylpropanoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
ethyl 4-(3-cyclopentylpropanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)16-11(2)15(12(3)18-16)14(19)10-9-13-7-5-6-8-13/h13,18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNVEDQLTXXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CCC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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